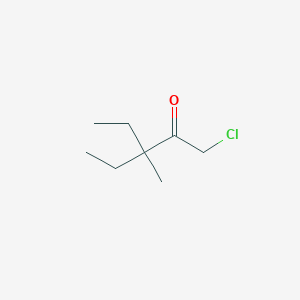
Pentafluorobenzenesulfonil fluoresceína
Descripción general
Descripción
Synthesis Analysis
The synthesis of pentafluorobenzenesulfonyl fluorescein involves chemical reactions that introduce the pentafluorobenzenesulfonyl group to fluorescein. A novel synthesis approach involves the use of pentafluorobenzenesulfonyl hypervalent iodonium ylide for the preparation of sulfur pentafluorophenyl compounds, indicating a method for attaching the pentafluorobenzenesulfonyl group to other molecules, which could be adapted for fluorescein derivatization (Wang et al., 2017).
Molecular Structure Analysis
The molecular structure of pentafluorobenzenesulfonyl fluorescein is characterized by the presence of a fluorescein core modified with a pentafluorobenzenesulfonyl group. This modification potentially alters the electronic and steric environment of the fluorescein, affecting its fluorescent properties. Molecular structure analyses often employ techniques such as NMR and X-ray crystallography to elucidate the arrangement of atoms and the electronic environment in such compounds.
Chemical Reactions and Properties
Pentafluorobenzenesulfonyl fluorescein participates in chemical reactions typical of sulfonyl compounds and fluorescein derivatives. These reactions include nucleophilic aromatic substitutions facilitated by the pentafluorobenzenesulfonyl group, affecting the compound's reactivity and its potential for further chemical modifications. The unique reactivity of the pentafluorobenzenesulfonyl group with nucleophiles can be exploited in diagnostic applications (Boufflet et al., 2016).
Aplicaciones Científicas De Investigación
Detección de especies reactivas de oxígeno (ROS)
Pentafluorobenzenesulfonil fluoresceína: se utiliza como una sonda fluorescente selectiva para detectar peróxido de hidrógeno (H2O2), una especie reactiva de oxígeno. El compuesto se desprotege mediante H2O2 para regenerar fluoresceína, que es una versión mejorada de las acilresorufinas . Esta aplicación es crucial para comprender los roles fisiológicos de ROS en los sistemas celulares.
Sonda fluorescente radimétrica
El compuesto sirve como una sonda fluorescente radimétrica que puede detectar rápidamente H2O2 en células vivas. Responde selectiva y sensiblemente a H2O2 en 10 minutos, desplazando su fluorescencia de 440 nm a 540 nm tras la desprotección por H2O2 . Esto es significativo para el monitoreo e imagen de H2O2 en varios tipos de células, incluidas las células HepG2 de cáncer de hígado.
Fisiología y patología celular
En la fisiología celular, This compound se utiliza para "observar" el comportamiento de las biomoléculas en células vivas en tiempo real. Proporciona información espacial y temporal sobre las biomoléculas diana, contribuyendo a la comprensión de la fisiología y la patología celular .
Mensajero biológico en la transducción de señales
A bajas concentraciones, H2O2 funciona como un mensajero biológico en los sistemas de transducción de señales. El uso de This compound permite a los investigadores rastrear estas bajas concentraciones y estudiar su papel en los procesos fisiológicos y patológicos .
Sonda de sistemas de células completas
Este compuesto se puede utilizar como una sonda para el peróxido de hidrógeno en sistemas de células completas. Fluoresce tras la perhidrólisis del enlace sulfonilo y es selectivo para H2O2 sobre otros ROS . Esta especificidad es beneficiosa para la detección precisa y el estudio de H2O2 en varios contextos biológicos.
Química analítica
This compound: también es importante en el campo de la química analítica, donde se utiliza para diseñar y sintetizar sondas fluorescentes selectivas para H2O2. Estas sondas son esenciales para dilucidar mecanismos fisiológicos desconocidos asociados con ROS diana .
Mecanismo De Acción
Target of Action
Pentafluorobenzenesulfonyl fluorescein is primarily targeted towards hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling and immune response .
Mode of Action
The compound operates through a non-oxidative mechanism . It is normally non-fluorescent but undergoes a transformation upon interaction with its target, H2O2 . Specifically, the sulfonyl linkage in the compound is perhydrolyzed by H2O2, leading to the release of fluorescein and a significant enhancement of fluorescence .
Biochemical Pathways
This includes oxidative stress pathways and various signaling pathways where H2O2 acts as a secondary messenger .
Pharmacokinetics
It is soluble in DMSO and ethanol , which could potentially aid in its distribution and absorption in biological systems.
Result of Action
Upon interaction with H2O2, Pentafluorobenzenesulfonyl fluorescein fluoresces, providing a visual indication of the presence and quantity of H2O2 . This allows for the detection and monitoring of H2O2 levels in various biological systems, including cells , bacteria , and plants .
Action Environment
The action of Pentafluorobenzenesulfonyl fluorescein can be influenced by various environmental factors. For instance, the compound’s fluorescence upon interaction with H2O2 can be detected using specific wavelengths (excitation at 485 ±20 nm and emission at 530 ±25 nm) . Additionally, it should be stored in a dry, dark environment at -20°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
Fluorescent probes like Pentafluorobenzenesulfonyl fluorescein are increasingly important for the detection and imaging of biological signaling molecules . Future development directions include developing more sensitive and specific probes , and expanding the application of fluorescent probes in various fields such as biomedical, environmental monitoring, and food safety .
Propiedades
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLLPHZQUTIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H11F5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587900 | |
| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
728912-45-6 | |
| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)


![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)




![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)
